molecular formula C11H10O3 B115163 (6-Methyl-benzofuran-3-yl)-acetic acid CAS No. 142917-39-3

(6-Methyl-benzofuran-3-yl)-acetic acid

Cat. No. B115163
M. Wt: 189.19 g/mol
InChI Key: ZGVSMROZRSOMIQ-UHFFFAOYSA-N
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Description

“(6-Methyl-benzofuran-3-yl)-acetic acid” appears to be a chemical compound. However, detailed information about this specific compound is not readily available12.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “(6-Methyl-benzofuran-3-yl)-acetic acid”.



Molecular Structure Analysis

The molecular structure analysis of “(6-Methyl-benzofuran-3-yl)-acetic acid” is not available.



Chemical Reactions Analysis

Information on the chemical reactions involving “(6-Methyl-benzofuran-3-yl)-acetic acid” is not available.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Methyl-benzofuran-3-yl)-acetic acid” are not available.


Scientific Research Applications

Photophysical Studies and Solvatochromic Behavior

In a study by Maridevarmath et al. (2019), two derivatives of benzofuran-3-acetic acid, including (6-methyl-benzofuran-3-yl)-acetic acid hydrazide, were synthesized and characterized. The research focused on their absorption and fluorescence in different solvents, examining solvatochromic behavior and dipole moments. This study suggests potential applications in luminescence materials and fluorescent probes due to their photophysical properties (Maridevarmath et al., 2019).

Spectroscopic Characterization and Drug Likeness Properties

Another study by Hiremath et al. (2019) performed spectroscopic characterization and computational analysis on a similar compound, 2-(5-methyl-1-benzofuran-3-yl) acetic acid. They explored its structural, spectroscopic features, and nonlinear optical properties. This research highlights its potential in pharmaceutical applications due to its significant drug likeness properties (Hiremath et al., 2019).

Structural and Computational Investigations

Khemalapure et al. (2020) investigated a closely related compound, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, through spectroscopic methods and quantum chemical computations. The study provided insights into the nature of various interactions within the molecule, which can be crucial for understanding its reactivity and stability in chemical and pharmaceutical contexts (Khemalapure et al., 2020).

Biologically Active Derivatives

The synthesis and photophysical studies of another derivative, (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, were reported by Maridevarmath et al. (2019). This study discussed its potential as a candidate for designing non-linear optical materials, highlighting its relevance in materials science and bioimaging applications (Maridevarmath et al., 2019).

Safety And Hazards

There is no specific safety and hazard information available for “(6-Methyl-benzofuran-3-yl)-acetic acid”.


Future Directions

There is no available information on the future directions of research or applications for “(6-Methyl-benzofuran-3-yl)-acetic acid”.


Relevant Papers
I was unable to find any relevant papers on “(6-Methyl-benzofuran-3-yl)-acetic acid”.


properties

IUPAC Name

2-(6-methyl-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-2-3-9-8(5-11(12)13)6-14-10(9)4-7/h2-4,6H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVSMROZRSOMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-benzofuran-3-yl)-acetic acid

CAS RN

142917-39-3
Record name 2-(6-methyl-1-benzofuran-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CV Maridevarmath, L Naik, VS Negalurmath… - Journal of Molecular …, 2019 - Elsevier
In the present studies, synthesis of two novel benzofuran-3-acetic acid hydrazide derivatives namely, (6-methyl-benzofuran-3-yl)-acetic acid hydrazide [6MLBH] and (6-methoxy-…
Number of citations: 17 www.sciencedirect.com
E Barım - JOURNAL OF MATERIALS AND ELECTRONIC …, 2022 - dergi-fytronix.com
In this study, a new acrylamide monomer was synthesized and characterized. The new substance synthesized in this study was the N-substituted acrylamide monomer N-(2-Benzoyl-…
Number of citations: 2 dergi-fytronix.com
VS Negalurmath, SK Boda, O Kotresh… - Chemical Data …, 2019 - Elsevier
The fifteen benzofuran-oxadiazole derivatives 7(ao) have been designed, synthesized, characterized and evaluated for preliminary antitubercular activity against Mycobacterium …
Number of citations: 25 www.sciencedirect.com

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